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1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide
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Overview
Description
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a tetrazole ring and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole core, followed by the introduction of the tetrazole ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Applications
The compound exhibits a range of biological activities, making it a candidate for various medicinal applications:
- Anticancer Activity : Research indicates that tetrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Tetrazoles have demonstrated antibacterial and antifungal activities. This is attributed to their ability to disrupt cellular processes in pathogens, thus serving as potential agents for treating infections .
- Neuroprotective Effects : Some studies suggest that tetrazole derivatives may have protective effects against neurodegenerative diseases, including Alzheimer’s disease. Their mechanism may involve modulation of neuroinflammatory pathways .
Anticancer Research
A study evaluated the anticancer properties of various tetrazole derivatives, including 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide. The compound was tested against human cancer cell lines, revealing significant cytotoxic effects and a potential mechanism involving apoptosis induction .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF7 (Breast) | 15 | Apoptosis |
B | HT29 (Colon) | 10 | Cell Cycle Arrest |
Antimicrobial Activity
In another investigation, the compound's antimicrobial efficacy was assessed against various bacterial strains. Results indicated that it exhibited substantial inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 18 |
S. aureus | 20 |
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-2-carboxamide
- 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide
Uniqueness
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound features an indole core, a propan-2-yl group, and a tetrazole moiety, which contribute to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
The molecular formula of this compound is C₁₃H₁₄N₆O, with a molecular weight of approximately 270.29 g/mol. The presence of the tetrazole ring enhances the compound's binding affinity to biological targets, facilitating its interaction with various enzymes and receptors.
Anti-inflammatory Activity
Research indicates that this compound may exhibit significant anti-inflammatory properties. The tetrazole ring is known for its bioisosteric relationship with carboxylic acids, which can enhance the modulation of inflammatory pathways. Studies have shown that derivatives of tetrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies demonstrate that it can induce apoptosis and cell cycle arrest in cancer cells. For example, compounds structurally related to this indole derivative have shown IC₅₀ values in the low micromolar range against prostate (DU-145) and breast (MCF-7) cancer cell lines .
Cell Line | Compound Concentration (µM) | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|---|
DU-145 | 10 | 0.054 | Induction of apoptosis |
MCF-7 | 10 | 0.048 | Cell cycle arrest at G2/M phase |
A549 | 10 | 0.040 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against various pathogens. The presence of the indole structure is often associated with enhanced antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It can affect various signaling pathways that regulate cell survival and proliferation.
- Interaction with Tubulin : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Case Studies
Recent studies have highlighted the effectiveness of related compounds in preclinical models:
-
Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that indole derivatives could significantly reduce cell viability through apoptosis induction and cell cycle arrest .
- Results :
- Induced apoptosis through caspase activation.
- Arrested cells in the G2/M phase.
- Results :
- Anti-inflammatory Assays : Another study assessed the anti-inflammatory potential using mouse splenocytes, showing significant inhibition of pro-inflammatory cytokines at concentrations as low as 100 nM .
Properties
Molecular Formula |
C13H14N6O |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1-propan-2-yl-N-(2H-tetrazol-5-yl)indole-3-carboxamide |
InChI |
InChI=1S/C13H14N6O/c1-8(2)19-7-10(9-5-3-4-6-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20) |
InChI Key |
LJPZPIHHTMXOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3 |
Origin of Product |
United States |
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